Cas no 134434-31-4 (3-Isoquinolinol(9CI))
3-Isoquinolinol(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 3-Isoquinolinol(9CI)
- 7651-81-2
- 2H-isoquinolin-3-one
- 134434-31-4
- DS-1766
- Isoquinolin-3(2H)-one
- GYPOFOQUZZUVQL-UHFFFAOYSA-N
- DB-031214
- P10536
- DB-339426
- DTXSID20997882
- AKOS006221462
- SCHEMBL147859
- Q-102049
- 3(2H)-Isoquinolinone
- 2,3-dihydroisoquinolin-3-one
- 3-hydroxy-isoquinoline
- H1451
- PB24595
- AC-7300
- EN300-109187
- PS-3533
- CS-0166779
- MFCD00075524
- MFCD07809542
- Isoquinolin-3-ol
- AKOS005206802
- SY005563
- isoquinolinium-3-oxide
- Z1203731786
- 3-Hydroxyisoquinoline
- 3-Hydroxyisoquinoline, 99%
- CS-W018251
- 3-Isoquinolinol
- isoquinoline, 3-hydroxy-
- 2H-3-isoquinolone
-
- MDL: MFCD00075524
- Inchi: 1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11)
- InChI Key: GYPOFOQUZZUVQL-UHFFFAOYSA-N
- SMILES: O=C1C=C2C=CC=CC2=CN1
Computed Properties
- Exact Mass: 145.052763847g/mol
- Monoisotopic Mass: 145.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 29.1Ų
3-Isoquinolinol(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL359-50mg |
3-Isoquinolinol(9CI) |
134434-31-4 | 95+% | 50mg |
56.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL359-1g |
3-Isoquinolinol(9CI) |
134434-31-4 | 95+% | 1g |
290.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL359-250mg |
3-Isoquinolinol(9CI) |
134434-31-4 | 95+% | 250mg |
197CNY | 2021-05-07 | |
| abcr | AB467648-5 g |
Isoquinolin-3-ol, 95%; . |
134434-31-4 | 95% | 5g |
€112.50 | 2023-07-18 | |
| abcr | AB467648-25 g |
Isoquinolin-3-ol, 95%; . |
134434-31-4 | 95% | 25g |
€233.40 | 2023-07-18 | |
| abcr | AB467648-100 g |
Isoquinolin-3-ol, 95%; . |
134434-31-4 | 95% | 100g |
€599.00 | 2023-07-18 | |
| eNovation Chemicals LLC | Y1213196-100g |
Isoquinolin-3-ol |
134434-31-4 | 95% | 100g |
$800 | 2024-07-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL359-200mg |
3-Isoquinolinol(9CI) |
134434-31-4 | 95+% | 200mg |
108.0CNY | 2021-07-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237419-10g |
Isoquinolin-3-ol |
134434-31-4 | 95% | 10g |
¥665 | 2023-04-15 | |
| abcr | AB467648-5g |
Isoquinolin-3-ol, 95%; . |
134434-31-4 | 95% | 5g |
€162.90 | 2025-02-19 |
3-Isoquinolinol(9CI) Suppliers
3-Isoquinolinol(9CI) Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 3-Isoquinolinol(9CI)
3-Isoquinolinol (9CI): A Comprehensive Overview of CAS No. 134434-31-4
3-Isoquinolinol (9CI), also known by its CAS number 134434-31-4, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This isoquinoline derivative has garnered considerable attention due to its unique structural properties and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to 3-Isoquinolinol (9CI).
Chemical Structure and Properties
3-Isoquinolinol (9CI) is a heterocyclic compound characterized by an isoquinoline ring with a hydroxyl group at the 3-position. The molecular formula of 3-Isoquinolinol (9CI) is C9H7NO, and its molecular weight is 141.16 g/mol. The compound exhibits a yellowish solid form at room temperature and is slightly soluble in water but highly soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The presence of the hydroxyl group imparts polarity to the molecule, which can influence its solubility and reactivity in various chemical environments.
Synthesis Methods
The synthesis of 3-Isoquinolinol (9CI) can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and hydrolysis steps. Another approach utilizes the Pictet-Spengler reaction, where 2-(2-formylphenyl)ethylamine is reacted with an appropriate ketone or aldehyde to form the isoquinoline ring. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalysts derived from renewable sources.
Biological Activities
3-Isoquinolinol (9CI) has been extensively studied for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Research has shown that 3-Isoquinolinol (9CI) can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases. Additionally, the compound exhibits strong antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. In cancer research, 3-Isoquinolinol (9CI) has demonstrated cytotoxic effects against various cancer cell lines, particularly those derived from breast, lung, and colon cancers.
Clinical Applications and Research
The potential clinical applications of 3-Isoquinolinol (9CI) are being actively explored in preclinical studies. Recent research has focused on its use as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis and Crohn's disease. Clinical trials are underway to evaluate the safety and efficacy of 3-Isoquinolinol (9CI)-based formulations in these conditions. Moreover, the compound's anticancer properties have led to investigations into its use as a chemotherapeutic agent or adjuvant therapy in combination with existing treatments.
Mechanisms of Action
The biological activities of 3-Isoquinolinol (9CI) are attributed to its ability to modulate various cellular pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation and the downregulation of pro-inflammatory gene expression. The antioxidant properties of 3-Isoquinolinol (9CI) strongare linked to its ability to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In cancer cells, the compound induces apoptosis by activating caspase-dependent pathways and disrupting mitochondrial function.
Safety Considerations
Safety is a critical aspect when considering the clinical application of any new compound. Preclinical studies have shown that 3-Isoquinolinol (9CI) strongexhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term safety profile and potential side effects. Ongoing toxicology studies are evaluating the compound's effects on major organ systems and assessing its genotoxicity.
FUTURE DIRECTIONS AND CONCLUSIONS
The growing body of research on 3-Isoquinolinol (9CI)< /STRONG > highlights its promising potential as a therapeutic agent for various diseases . Continued investigation into its mechanisms of action , clinical efficacy , and safety will be crucial for advancing this compound from preclinical studies to clinical trials . Collaborative efforts between academic researchers , pharmaceutical companies , and regulatory agencies will be essential for translating these findings into tangible health benefits for patients . As our understanding of 3-Isoquinolinol (9CI)< /STRONG > deepens , it may emerge as a valuable tool in the arsenal against inflammatory diseases , oxidative stress -related disorders , and cancer .